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molecular formula C7H7BrN4S2 B8733392 7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine

7-Bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine

Cat. No. B8733392
M. Wt: 291.2 g/mol
InChI Key: LIWKKVPYHRKVST-UHFFFAOYSA-N
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Patent
US09273057B2

Procedure details

A mixture of 2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine (5.27 g, 24.82 mmol) and 1-bromopyrrolidine-2,5-dione (6.19 g, 34.8 mmol) in DMF (15 mL) was stirred at room temperature for 2 hours. The reaction was diluted with water, and the product extracted with dichloromethane (3×50 mL). The organic layer was washed with brine, dried and concentrated. The crude product mixture was purified via ISCO (0-50% of ethyl acetate/dichloromethane in 10 minutes, 80 g silica column) to give the pure product 7-bromo-2,4-bis(methylthio)imidazo[2,1-f][1,2,4]triazine (4.61 g).
Quantity
5.27 g
Type
reactant
Reaction Step One
Quantity
6.19 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([S:9][CH3:10])[C:6]2=[N:11][CH:12]=[CH:13][N:5]2[N:4]=1.[Br:14]N1C(=O)CCC1=O>CN(C=O)C.O>[Br:14][C:13]1[N:5]2[C:6]([C:7]([S:9][CH3:10])=[N:8][C:3]([S:2][CH3:1])=[N:4]2)=[N:11][CH:12]=1

Inputs

Step One
Name
Quantity
5.27 g
Type
reactant
Smiles
CSC1=NN2C(C(=N1)SC)=NC=C2
Name
Quantity
6.19 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product mixture was purified via ISCO (0-50% of ethyl acetate/dichloromethane in 10 minutes, 80 g silica column)
Duration
10 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=C2C(=NC(=NN21)SC)SC
Measurements
Type Value Analysis
AMOUNT: MASS 4.61 g
YIELD: CALCULATEDPERCENTYIELD 63.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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